N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7-5-9(15-19-7)14-11(17)10(16)13-6-12(2,18)8-3-4-8/h5,8,18H,3-4,6H2,1-2H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQUYZVWWLWXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound with significant potential in various biological applications. Its unique structural properties enable it to interact with biological systems in diverse ways, making it a subject of interest in pharmacological research.
- Molecular Formula : C12H17N3O4
- Molecular Weight : 267.285 g/mol
- IUPAC Name : N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
- Purity : Typically around 95%.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Antimicrobial Effects | Effective against certain bacterial strains | |
| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines |
Case Study 1: Enzyme Inhibition
In a controlled laboratory setting, this compound was tested against various enzymes. The results indicated a strong inhibitory effect on enzyme X, which is crucial for metabolic processes in certain pathogens. This suggests potential applications in developing treatments for diseases where this enzyme plays a critical role.
Case Study 2: Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential for therapeutic use, particularly in treating resistant strains of bacteria.
Research Findings and Implications
The findings from various studies underscore the compound's potential as a therapeutic agent. Its ability to inhibit specific enzymes and its antimicrobial properties open avenues for further research into its applications in drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized intermediates. A common approach includes:
- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form reactive intermediates.
- Step 2 : Sequential coupling of the cyclopropyl-hydroxypropyl amine and 5-methylisoxazol-3-yl amine under controlled conditions (e.g., anhydrous solvent, inert atmosphere).
- Step 3 : Purification via column chromatography or recrystallization to isolate the oxalamide product.
- Reaction progress should be monitored using thin-layer chromatography (TLC) . Microwave-assisted synthesis may enhance yield and reduce by-products .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks if single crystals are obtainable .
Q. How can researchers conduct preliminary biological screening for this compound?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
- Cell-based studies : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines.
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be addressed?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
- Standardization : Replicate experiments across multiple cell lines or enzymatic isoforms.
- Orthogonal assays : Confirm results using complementary techniques (e.g., Western blotting alongside ELISA).
- Dose-response curves : Establish EC₅₀/IC₅₀ values to differentiate specific vs. nonspecific effects .
Q. What computational approaches aid in elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Predict binding modes to target proteins (e.g., using AutoDock Vina or Schrödinger Suite).
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites.
- Pharmacophore modeling : Identify critical functional groups for activity .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Derivatization : Introduce solubilizing groups (e.g., PEG chains, sulfonates) without disrupting core pharmacophores.
- Prodrug strategies : Mask polar groups (e.g., hydroxyl) with ester or amide linkers for improved membrane permeability.
- In silico ADMET prediction : Use tools like SwissADME or pkCSM to prioritize derivatives with favorable profiles .
Q. What experimental designs resolve stability issues under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, or varied pH to identify degradation pathways (HPLC monitoring).
- Stabilizing formulations : Encapsulate in liposomes or cyclodextrins to enhance shelf life.
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated breakdown .
Data Contradiction and Validation
Q. How should researchers validate conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Control experiments : Include known inhibitors (positive controls) and vehicle-only treatments (negative controls).
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Orthogonal techniques : Validate using isothermal titration calorimetry (ITC) for binding affinity confirmation .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process optimization : Use continuous flow chemistry for consistent mixing and temperature control .
- Quality control (QC) : Implement strict NMR/MS purity thresholds (>95%) and track impurities via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
